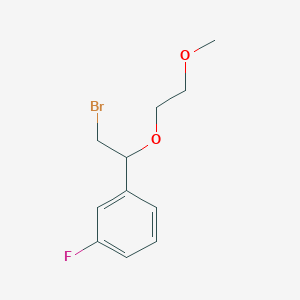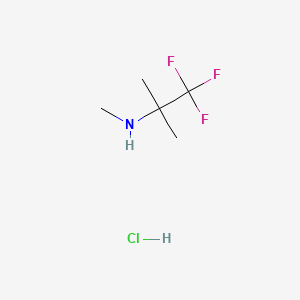
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride: is a chemical compound with the molecular formula C5H11ClF3N It is a derivative of amine and is characterized by the presence of trifluoromethyl and methyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride typically begins with the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with methylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and continuous flow reactors may be used to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
Oxidation: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically results in the formation of corresponding amides or nitriles.
Reduction Products: Reduction leads to the formation of simpler amines.
Substitution Products: Substitution reactions yield a variety of derivatives depending on the reagents used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a catalyst or a catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of trifluoromethylated amines in biological systems.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride can inhibit specific enzymes by binding to their active sites.
Receptor Interaction: It may interact with certain receptors, altering their activity and leading to various biological effects.
Mechanism:
Binding: The compound binds to the target molecule, forming a stable complex.
Inhibition/Activation: This binding can either inhibit or activate the target, depending on the nature of the interaction.
相似化合物的比较
- 1,1,1-Trifluoro-2-methylpropan-2-amine
- 2,2,2-Trifluoroethylamine
- Trifluoromethylamine
Comparison:
- Structural Differences: Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has a unique combination of trifluoromethyl and methyl groups, which distinguishes it from other similar compounds.
- Chemical Properties: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and stability.
- Applications: While similar compounds may have overlapping applications, this compound is particularly valued for its use in specific synthetic and industrial processes.
属性
分子式 |
C5H11ClF3N |
|---|---|
分子量 |
177.59 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N,2-dimethylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(2,9-3)5(6,7)8;/h9H,1-3H3;1H |
InChI 键 |
NHFUSBRUNMOOEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(F)(F)F)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


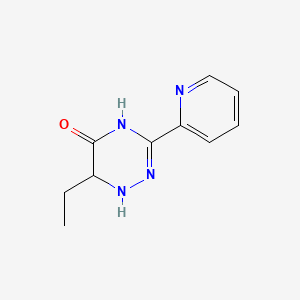
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
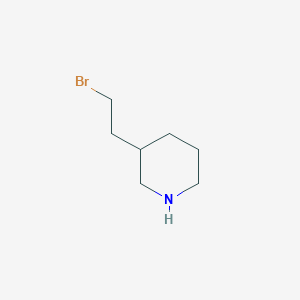
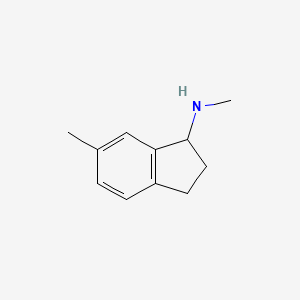
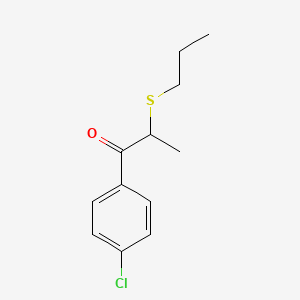
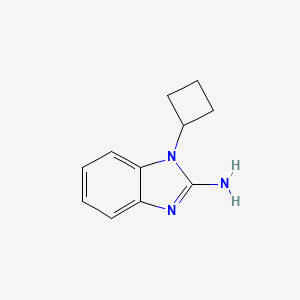
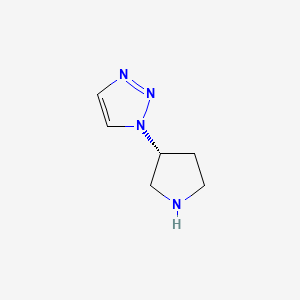

![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)
![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15300735.png)

